Cas no 1000577-94-5 (3-bromo-4-iodo-benzonitrile)
3-bromo-4-iodo-benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-4-iodoBenzonitrile
- 1-BROMO-5-CYANO-2-IODOBENZENE
- AK343595
- Benzonitrile, 3-bromo-4-iodo-
- 9206AF
- FCH1393441
- OR400773
- 3-bromo-4-iodo-benzonitrile
- AKOS027340218
- MFCD09800817
- AS-10653
- SCHEMBL171636
- SY106905
- DTXSID00650226
- DA-24011
- J-000024
- CS-0041081
- s10812
- 1000577-94-5
- DTXCID30600976
- 816-261-6
-
- MDL: MFCD09800817
- Inchi: 1S/C7H3BrIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
- InChI Key: COMRZEYMBSUAGN-UHFFFAOYSA-N
- SMILES: IC1C=CC(C#N)=CC=1Br
Computed Properties
- Exact Mass: 306.84936g/mol
- Monoisotopic Mass: 306.84936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8
- XLogP3: 3
Experimental Properties
- Density: 2.31±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 139-140 ºC (ethanol )
- Solubility: Very slightly soluble (0.15 g/l) (25 º C),
3-bromo-4-iodo-benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013032801-250mg |
3-Bromo-4-iodobenzonitrile |
1000577-94-5 | 97% | 250mg |
$475.20 | 2023-09-04 | |
| Alichem | A013032801-500mg |
3-Bromo-4-iodobenzonitrile |
1000577-94-5 | 97% | 500mg |
$839.45 | 2023-09-04 | |
| Alichem | A013032801-1g |
3-Bromo-4-iodobenzonitrile |
1000577-94-5 | 97% | 1g |
$1534.70 | 2023-09-04 | |
| Chemenu | CM247232-10g |
3-Bromo-4-iodobenzonitrile |
1000577-94-5 | 95+% | 10g |
$153 | 2021-06-16 | |
| Chemenu | CM247232-25g |
3-Bromo-4-iodobenzonitrile |
1000577-94-5 | 95+% | 25g |
$281 | 2021-06-16 | |
| Chemenu | CM247232-100g |
3-Bromo-4-iodobenzonitrile |
1000577-94-5 | 95+% | 100g |
$841 | 2021-06-16 | |
| TRC | B687833-100mg |
3-Bromo-4-iodobenzonitrile |
1000577-94-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B687833-250mg |
3-Bromo-4-iodobenzonitrile |
1000577-94-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B687833-500mg |
3-Bromo-4-iodobenzonitrile |
1000577-94-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B687833-1g |
3-Bromo-4-iodobenzonitrile |
1000577-94-5 | 1g |
$ 98.00 | 2023-04-18 |
3-bromo-4-iodo-benzonitrile Suppliers
3-bromo-4-iodo-benzonitrile Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-bromo-4-iodo-benzonitrile
Introduction to 3-bromo-4-iodo-benzonitrile (CAS No. 1000577-94-5)
3-bromo-4-iodo-benzonitrile, identified by the chemical compound code CAS No. 1000577-94-5, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a benzene ring substituted with a nitrile group, a bromine atom, and an iodine atom at the 3rd and 4th positions respectively, has garnered considerable attention due to its versatile reactivity and utility in constructing complex molecular architectures.
The structural motif of 3-bromo-4-iodo-benzonitrile makes it a valuable building block for synthetic chemists. The presence of both halogen atoms (bromine and iodine) allows for selective functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are pivotal in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active molecules. Furthermore, the nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amides, expanding its synthetic utility.
In recent years, 3-bromo-4-iodo-benzonitrile has found applications in the development of novel therapeutic agents. For instance, researchers have leveraged its reactivity to construct scaffolds for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The benzene ring acts as a core structure, while the halogen substituents provide handles for further derivatization to achieve high selectivity and potency.
One notable area of research involving 3-bromo-4-iodo-benzonitrile is in the synthesis of antiviral compounds. The ability to introduce diverse functional groups into the benzene ring allows for the creation of molecules that can interact with viral enzymes or receptors. A recent study demonstrated the use of 3-bromo-4-iodo-benzonitrile as a precursor in developing inhibitors targeting viral proteases, showcasing its potential in combating emerging infectious diseases.
The compound's utility extends beyond pharmaceuticals into materials science. For example, it has been employed in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The halogen atoms facilitate the formation of π-conjugated systems, which are essential for charge transport in electronic devices. This application highlights the broad versatility of 3-bromo-4-iodo-benzonitrile, bridging the gap between organic synthesis and advanced material engineering.
From a synthetic chemistry perspective, 3-bromo-4-iodo-benzonitrile exemplifies the importance of heterocyclic compounds in modern drug discovery. Its structural features enable efficient access to complex molecules through modular construction strategies. This approach not only accelerates the discovery process but also allows for rapid optimization of lead compounds.
The growing interest in 3-bromo-4-iodo-benzonitrile underscores its significance as a commercial chemical intermediate. Manufacturers have refined synthetic routes to ensure high purity and yield, catering to the demands of academic and industrial research laboratories. Such advancements underscore the compound's role as a cornerstone in synthetic organic chemistry.
In conclusion, 3-bromo-4-iodo-benzonitrile (CAS No. 1000577-94-5) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features enable diverse transformations, making it an indispensable tool for chemists and researchers worldwide. As scientific exploration continues to evolve, the utility of this compound is expected to expand further, driving innovation in multiple scientific disciplines.
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